

Spectroscopic Characterization of 1,8-Naphthyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,8-Naphthyridin-4-OL

Cat. No.: B1297894

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **1,8-naphthyridin-4-ol**, a heterocyclic compound of significant interest in medicinal chemistry. Due to its structural similarity to quinolones and other bioactive scaffolds, a thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the development of novel derivatives. This document outlines the key spectroscopic data and provides detailed experimental protocols for its characterization using various analytical techniques.

Core Spectroscopic Data

The spectroscopic data for **1,8-naphthyridin-4-ol** (also known as 1H-1,8-naphthyridin-4-one) is summarized below. It is important to note that experimental data for the parent compound is limited in the public domain. Therefore, where direct data is unavailable, expected values and data from closely related derivatives are provided for illustrative purposes.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for **1,8-Naphthyridin-4-ol**

Nucleus	Solvent	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
¹ H	DMSO-d ₆	~11.5	br s	-	N1-H
~8.5	dd	4.2, 1.8	H-7		
~8.2	d	8.0	H-5		
~7.5	dd	8.0, 4.2	H-6		
~7.2	d	8.0	H-2		
~6.5	d	8.0	H-3		
¹³ C	DMSO-d ₆	~175	s	-	C-4
~152	s	-	C-8a		
~148	d	-	C-7		
~138	d	-	C-5		
~125	s	-	C-4a		
~122	d	-	C-6		
~118	d	-	C-3		
~115	d	-	C-2		

Note: The chemical shifts are estimated based on data from similar N-heterocyclic compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data for **1,8-Naphthyridin-4-ol**

Vibrational Mode	**Frequency (cm ⁻¹) **	Intensity
N-H Stretch	3200-2800	Broad, Medium
C=O Stretch (Amide)	1680-1650	Strong
C=C/C=N Stretch	1620-1550	Medium-Strong
C-H Aromatic Stretch	3100-3000	Medium
C-H Bending (out-of-plane)	900-700	Strong

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for **1,8-Naphthyridin-4-ol**

Solvent	λ _{max} [nm]	Molar Absorptivity (ε) [L mol ⁻¹ cm ⁻¹]
Ethanol	~230, ~270, ~330	Not Reported

Table 4: Mass Spectrometry (MS) Data for **1,8-Naphthyridin-4-ol**

Ionization Mode	Adduct	Calculated m/z	Observed m/z
ESI+	[M+H] ⁺	147.0553	147.0553
ESI+	[M+Na] ⁺	169.0372	169.0372
ESI-	[M-H] ⁻	145.0407	145.0407

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices for the analysis of N-heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1,8-naphthyridin-4-ol** in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for adequate signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ^{13}C .
 - Employ a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy

- Sample Preparation (ATR):
 - Place a small amount of the solid **1,8-naphthyridin-4-ol** sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.

- Sample Preparation (KBr Pellet):
 - Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
 - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
 - Record the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **1,8-naphthyridin-4-ol** in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
 - Prepare a series of dilutions to obtain concentrations that result in an absorbance reading between 0.1 and 1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

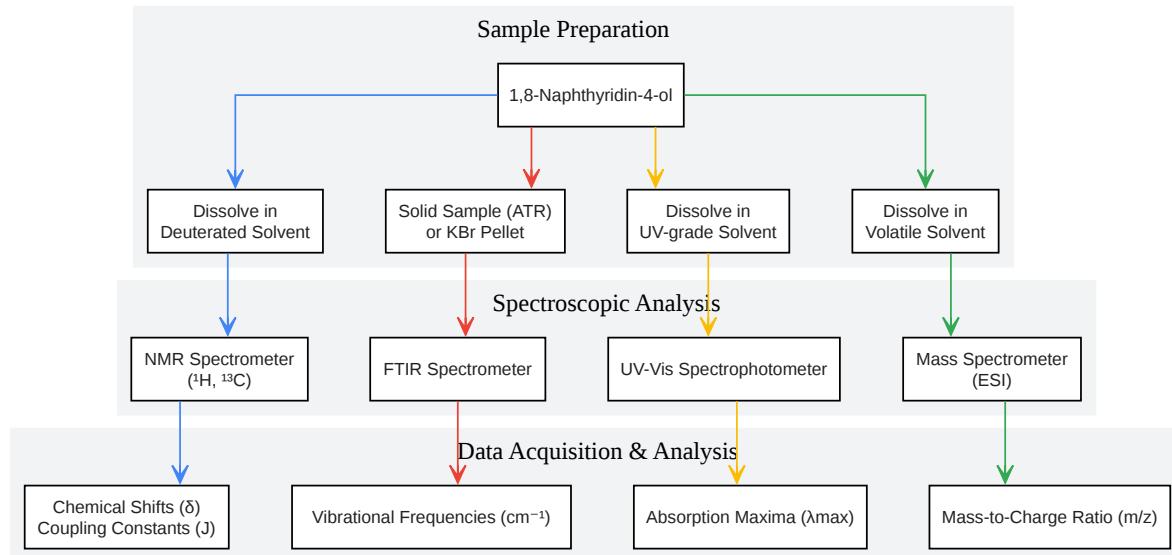
- Record the UV-Vis spectrum of each sample solution over a wavelength range of approximately 200-800 nm.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}). If the concentration is known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$).

Mass Spectrometry (MS)

- Sample Preparation:
 - Dissolve a small amount of **1,8-naphthyridin-4-ol** in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 $\mu\text{g/mL}$.
 - The sample may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Instrumentation: A variety of mass spectrometers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer, typically coupled with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., $[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, $[\text{M}-\text{H}]^-$).
 - For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. Compare the accurate mass to the calculated theoretical mass to confirm the elemental composition.

Visualizations

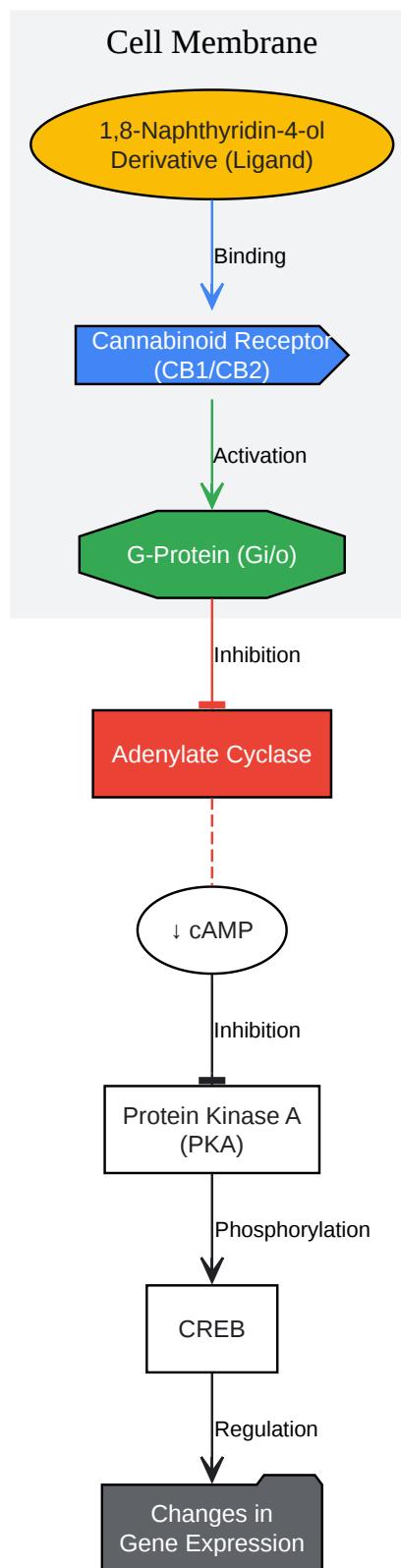
Experimental Workflow for Spectroscopic Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **1,8-naphthyridin-4-ol**.

Potential Signaling Pathway Involvement: Cannabinoid Receptor Modulation

Derivatives of 1,8-naphthyridin-4-one have been investigated as ligands for cannabinoid receptors (CB1 and CB2). The following diagram illustrates a simplified canonical signaling pathway for a G-protein coupled cannabinoid receptor.



[Click to download full resolution via product page](#)

Caption: Simplified cannabinoid receptor signaling pathway.

- To cite this document: BenchChem. [Spectroscopic Characterization of 1,8-Naphthyridin-4-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1297894#spectroscopic-characterization-of-1-8-naphthyridin-4-ol\]](https://www.benchchem.com/product/b1297894#spectroscopic-characterization-of-1-8-naphthyridin-4-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com